(Piperidin-3-yl)methyl acetate
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in modern chemical science. nih.govmdpi.com Its prevalence is a testament to its versatile nature as a synthetic building block and its frequent appearance in biologically active molecules. ajchem-a.comnih.gov In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" because its framework is present in a vast array of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and antihistamines. thieme.deencyclopedia.pub The integration of a piperidine ring into a molecule can favorably influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. encyclopedia.pub
The structural flexibility of the non-aromatic, sp3-hybridized piperidine ring allows it to adopt various conformations, such as the stable chair form, enabling precise three-dimensional interactions with biological targets like enzymes and receptors. wikipedia.org This conformational adaptability, combined with the basicity of the nitrogen atom and the potential for substitution at multiple positions, makes it an invaluable component for designing novel therapeutic agents. thieme.de Furthermore, piperidine derivatives are widespread in nature, forming the core of numerous alkaloids, including piperine (B192125) (from black pepper) and coniine. wikipedia.org This natural prevalence has historically spurred significant interest in their synthesis and pharmacological evaluation. mdpi.comencyclopedia.pub Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov
Contextualization of (Piperidin-3-yl)methyl Acetate (B1210297) within the Landscape of Esterified Piperidine Derivatives
(Piperidin-3-yl)methyl acetate is a specific derivative of piperidine characterized by a methyl acetate group attached to the third position of the piperidine ring. While extensive research dedicated exclusively to this compound is not prominent in the literature, its structure firmly places it within the important class of esterified piperidine derivatives. This class of compounds often serves as crucial synthetic intermediates in the development of more complex molecules, particularly in the pharmaceutical industry. ontosight.ai
The functional groups of this compound—a secondary amine within the ring and an ester moiety—are reactive handles for further chemical modification. The ester can be hydrolyzed to the corresponding alcohol or converted to amides, while the ring nitrogen can be alkylated or acylated. Such transformations are fundamental in creating libraries of compounds for drug discovery. For instance, closely related structural analogues, such as methyl 2-(piperidin-3-yl)acetate and its enantiomers, are documented as versatile precursors for synthesizing active pharmaceutical ingredients, including potential analgesics and antidepressants. lookchem.com The position of the substituent at the 3-position is significant, as this substitution pattern is a key feature in many bioactive compounds, and accessing these structures, especially with stereochemical control, is a key area of synthetic research. thieme.de
The properties of this compound can be understood in part by comparing it to its N-substituted analogue and its aromatic precursor, highlighting the role of the piperidine core.
| Property | This compound | 1-Methylpiperidin-3-yl acetate nih.gov | Acetic acid pyridin-3-ylmethyl ester pharmaffiliates.com |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₈H₉NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | 151.17 g/mol |
| Core Structure | Piperidine (Saturated) | N-Methylpiperidine (Saturated) | Pyridine (B92270) (Aromatic) |
| Key Difference | Unsubstituted ring nitrogen | Methylated ring nitrogen | Aromatic ring system |
This table presents computed or referenced data for comparative purposes.
Evolutionary Trajectory of Research on Piperidine-Containing Compounds as Synthetic Targets
The pursuit of piperidine-containing compounds has a rich history, with synthetic strategies evolving dramatically over time. Early methods, dating back to the 19th century, primarily relied on the direct hydrogenation of pyridine precursors. wikipedia.org This approach, often requiring harsh conditions such as high temperatures and pressures with metal catalysts like nickel or tin, remains a fundamental method for producing the basic piperidine scaffold. dtic.mil
Over the decades, the demand for more complex and specifically substituted piperidines drove the development of more sophisticated synthetic routes. These included various intramolecular cyclization strategies, such as the Dieckmann condensation to form 4-piperidones, which serve as versatile intermediates. dtic.mil Cycloaddition reactions, like the aza-Diels-Alder reaction, also emerged as powerful tools for constructing the piperidine ring with greater control over substitution patterns. dtic.mil
The modern era of piperidine synthesis is characterized by a focus on efficiency, selectivity, and stereocontrol. There has been a significant shift towards methodologies that shorten synthetic sequences and allow for the precise installation of functional groups. nih.gov Key advancements include:
Advanced Catalysis: The use of transition metals, particularly palladium, rhodium, and gold, has revolutionized piperidine synthesis. ajchem-a.com These catalysts enable a wide range of reactions, including intramolecular couplings and C-H functionalization, providing access to highly substituted piperidines that were previously difficult to obtain. ajchem-a.comresearchgate.net
Asymmetric Synthesis: Recognizing that the biological activity of chiral piperidines is often dependent on their absolute configuration, immense effort has been dedicated to developing stereoselective methods. thieme.de This includes the use of chiral auxiliaries, organocatalysis, and chiral metal complexes to produce enantiomerically pure piperidine derivatives. nih.gov
Multicomponent and Cascade Reactions: To improve synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions have gained popularity. nih.govnih.gov These reactions allow for the construction of complex piperidine structures by forming multiple C-C and C-N bonds in a single operation, reducing waste and simplifying purification processes.
Biocatalysis: More recently, enzymatic methods have been developed to functionalize piperidine rings with high selectivity, offering a green alternative to traditional chemical reagents. acs.org This combination of enzymatic oxidation and subsequent chemical modification represents a frontier in creating diverse piperidine structures. acs.org
This evolution from simple reductions to highly controlled, catalytic, and asymmetric strategies reflects the enduring importance of piperidines as synthetic targets in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-3-ylmethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKHWZYRRECBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Piperidin 3 Yl Methyl Acetate and Its Positional Isomers and Stereoisomers
Direct Esterification Approaches to Form the Acetate (B1210297) Moiety
The most straightforward method to synthesize (Piperidin-3-yl)methyl acetate is through the direct esterification of its precursor alcohol, (Piperidin-3-yl)methanol. This transformation involves the reaction of the hydroxyl group with an acetylating agent. Standard laboratory procedures for such acetylation include the use of acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct.
While the direct acetylation of (Piperidin-3-yl)methanol is a standard procedure, the synthesis of the starting alcohol itself is a key step. One documented method involves the reduction of an ester, such as 3-Piperidinemethanol ethyl ester, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| (Piperidin-3-yl)methanol | Acetic Anhydride (Ac₂O), Triethylamine (Et₃N) | Inert solvent (e.g., Dichloromethane), Room Temperature | This compound |
| (Piperidin-3-yl)methanol | Acetyl Chloride (AcCl), Pyridine (B92270) | Inert solvent (e.g., THF), 0 °C to Room Temperature | This compound |
Indirect Synthesis Routes Involving Precursor Functionalization
Indirect routes offer greater flexibility, particularly for creating substituted or stereochemically defined piperidine (B6355638) rings. These methods first construct the core heterocyclic scaffold and then introduce or modify the side chain to yield the target acetate.
Strategies for Piperidine Ring Formation with Subsequent Introduction of Acetate Substructure
The initial formation of a functionalized piperidine ring is crucial. The substituent at the 3-position is strategically chosen to be a precursor to the desired -(CH₂OAc) group, such as a carboxylic ester.
The Mannich reaction is a powerful tool for forming carbon-carbon bonds and constructing nitrogen-containing heterocycles. acs.orgresearchgate.net Stereoselective, three-component vinylogous Mannich reactions have been developed to assemble multi-substituted chiral piperidines. rsc.orgscispace.com This approach can generate a chiral 2,3-dihydropyridinone, which serves as a versatile intermediate. rsc.org Subsequent reduction and functional group manipulation of this intermediate can lead to a piperidine core with a precursor group at the 3-position, ready for conversion to the acetoxymethyl side chain. The intramolecular Mannich reaction of δ-amino β-keto esters with aldehydes is another effective method for synthesizing polysubstituted piperidines. acs.org
| Reaction Type | Key Reactants | Intermediate Product | Potential for Elaboration |
|---|---|---|---|
| Three-component Vinylogous Mannich Reaction | Aldimine, 1,3-bis-trimethylsilylenol ether | Chiral 2,3-dihydropyridinone rsc.org | Reduction of the ketone and double bond, followed by conversion of a C3-substituent. |
| Intramolecular Mannich Reaction | δ-amino β-keto ester, Aldehyde | Polysubstituted piperidine with ester group acs.org | Reduction of the C3-ester to an alcohol, followed by acetylation. |
A wide array of intramolecular cyclization strategies can be employed to form the piperidine ring. nih.gov These methods rely on synthesizing an acyclic precursor containing both the nitrogen atom and a reactive moiety that can participate in ring closure. Common strategies include:
Aza-Michael Reaction : An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov
Radical Cyclization : The cyclization of nitrogen-centered radicals onto alkenes or alkynes provides an effective route to piperidines. nih.gov
Reductive Cyclization : Electroreductive cyclization of an imine with a terminal dihaloalkane has been shown to produce piperidine derivatives. beilstein-journals.org
Oxidative Amination : Gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by creating a C-N and a C-O bond simultaneously. mdpi.com
These cyclization strategies can be designed to incorporate a functional handle, such as an ester or nitrile, at the desired position for subsequent conversion to the acetoxymethyl group.
| Cyclization Strategy | Typical Precursor | Key Transformation | Reference |
|---|---|---|---|
| Aza-Michael Addition | Amino group tethered to an α,β-unsaturated ester/ketone | Intramolecular 1,4-conjugate addition | nih.gov |
| Radical-Mediated Cyclization | Linear amino-aldehyde or halo-amine | Intramolecular radical addition to a double bond or C-H bond | nih.gov |
| Electroreductive Cyclization | Imine and a terminal dihaloalkane | Cathode-induced radical anion formation and subsequent cyclization | beilstein-journals.org |
Reductive amination is a cornerstone of amine synthesis and is particularly effective for constructing piperidine rings from acyclic precursors. mdpi.comresearchgate.net The double reductive amination (DRA) of dicarbonyl compounds, such as dialdehydes or diketones, with an amine source (like ammonia (B1221849) or a primary amine) is a direct and powerful tool for accessing the piperidine skeleton. chim.it This method assembles the ring in a single conceptual step by forming two new C-N bonds. By starting with a suitably substituted dicarbonyl precursor, one can install functional groups on the piperidine ring during its formation. For example, the cyclization of a glutaric dialdehyde (B1249045) derivative with an aniline (B41778) can yield a piperidine. doi.org
| Precursors | Reagents | Key Intermediate | Final Product |
|---|---|---|---|
| 1,5-Dicarbonyl compound, Primary Amine (R-NH₂) | Reducing agent (e.g., NaBH₃CN, PhSiH₃) | Cyclic di-imine / enamine | N-substituted Piperidine |
Approaches for Acetate Moiety Introduction onto Pre-formed Piperidine Rings
Once a piperidine ring with a suitable functional group at the 3-position is synthesized, the final steps involve its conversion to the acetoxymethyl group. A common and reliable strategy is the reduction of a carboxylic acid ester to a primary alcohol, followed by acetylation.
For instance, a precursor like ethyl piperidine-3-carboxylate can be synthesized via various methods, including those described above. This ester is then reduced to (piperidin-3-yl)methanol. This reduction is typically accomplished using a strong hydride reagent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. tandfonline.com Following the reduction, the resulting primary alcohol is acetylated as described in section 2.1 to yield the final product, this compound. This two-step sequence is a versatile endpoint for many different piperidine synthesis strategies. tandfonline.com
| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product |
|---|---|---|---|---|
| Ethyl piperidine-3-carboxylate | 1. LiAlH₄ 2. Anhydrous THF, Reflux | (Piperidin-3-yl)methanol | 1. Acetic Anhydride 2. Base (e.g., Et₃N), CH₂Cl₂ | This compound |
Stereoselective Synthesis of Enantiopure this compound and its Diastereomers
Achieving enantiopure forms of this compound and its diastereomers is crucial for pharmaceutical applications, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for challenging and often inefficient resolution of racemic mixtures.
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recycled. This approach is a powerful tool for the asymmetric synthesis of piperidine derivatives.
One common strategy involves the use of chiral auxiliaries derived from natural products, such as amino acids or carbohydrates. For instance, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been employed as chiral auxiliaries in the synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage steric and stereoelectronic effects to control the diastereoselectivity of key bond-forming reactions. researchgate.net The choice of auxiliary can be critical; for example, using an arabinosylamine auxiliary can lead to the synthesis of piperidine derivatives that are enantiomeric to those obtained with a galactosylamine auxiliary. researchgate.net
Oxazolidinones, popularized by David Evans, are another class of widely used chiral auxiliaries. They can be synthesized from amino alcohols and are effective in directing various stereoselective transformations, including alkylation reactions. In a relevant context, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a chiral piperidine derivative, has been achieved using D-phenylglycinol as a chiral precursor. The stereoselectivity of the alkylation step was found to be dependent on the protection of a hydroxyl group in the chiral auxiliary. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature |
| O-derivatized amino sugars | Domino Mannich–Michael reaction | Diastereofacial differentiation of nucleophilic additions researchgate.net |
| Oxazolidinones (Evans auxiliaries) | Alkylation, Aldol reactions | Formation of an imide to direct stereoselectivity |
| D-phenylglycinol | Alkylation | Control of diastereoselectivity based on protecting groups researchgate.net |
| Ephedrine derivatives | Asymmetric alkylation | Formation of chelates to control stereochemistry |
Asymmetric Catalysis in the Synthesis of Chiral Piperidine-3-yl Derivatives
Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn One notable strategy involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and a final reduction step. nih.govsnnu.edu.cn This method has demonstrated broad functional group tolerance and can be scaled up, making it suitable for the synthesis of pharmaceutically relevant compounds. nih.gov
Chiral phosphoric acids (CPAs) have also been successfully employed as catalysts in asymmetric reactions to produce enantioenriched nitrogen heterocycles. whiterose.ac.uk For example, CPAs have been used to catalyze intramolecular aza-Michael reactions, a key step in the synthesis of substituted piperidines, with high yields and enantioselectivities. whiterose.ac.uk
More recently, chemo-enzymatic approaches have been developed, combining the selectivity of enzymes with the efficiency of chemical catalysis. For instance, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net
Table 2: Asymmetric Catalytic Methods for Chiral Piperidine Synthesis
| Catalyst System | Reaction Type | Substrates |
| Rhodium / Chiral Ligand | Asymmetric reductive Heck reaction | Arylboronic acids and dihydropyridines nih.govsnnu.edu.cn |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael reaction | Unsaturated amine precursors whiterose.ac.uk |
| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic cascade | N-substituted tetrahydropyridines researchgate.net |
| Copper / Chiral Ligand | Enantioselective intramolecular aza-Michael | Unsaturated amine precursors whiterose.ac.uk |
Multicomponent Reaction Strategies for Piperidine Derivative Synthesis Relevant to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules like piperidine derivatives. taylorfrancis.com These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity.
Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. A common strategy involves the reaction of an aldehyde, an amine, and a β-ketoester. For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O in refluxing ethanol (B145695) to yield substituted piperidines. taylorfrancis.com Similarly, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates catalyzed by a dual-functional ionic liquid has been reported to produce piperidine derivatives in good yields. researchgate.net
The catalyst plays a crucial role in these MCRs. Tetrabutylammonium tribromide (TBATB) has been used as a catalyst for the synthesis of highly functionalized piperidines. taylorfrancis.com In another example, a combination of Yb(OTf)₃ and AgOTf was found to be essential for a multicomponent reaction to synthesize a piperidone derivative from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.comtandfonline.com Biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), have also been employed to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, providing a green and reusable catalytic system. rsc.org
Green Chemistry Approaches and Sustainable Synthetic Routes for Piperidine-based Compounds
Green chemistry principles are increasingly being applied to the synthesis of piperidine-based compounds to minimize environmental impact and improve sustainability. These approaches focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.
Microwave-Assisted Synthesis of Related Piperidine Esters
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods. This technique has been successfully applied to the synthesis of various piperidine-containing heterocycles. mdpi.comnih.gov
For instance, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently carried out under microwave irradiation, with the advantages of short reaction times and high yields. In another study, a library of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was synthesized using microwave assistance, demonstrating the versatility of this technology. mdpi.comnih.gov The condensation of diphenacyl anilines with arylidene acetophenones in the presence of sodium ethoxide to form highly substituted piperidines has also been shown to be effective under microwave conditions. mdpi.com
Solvent-Free Reaction Conditions for Piperidine Scaffold Formation
The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free reactions, also known as solid-state reactions, can reduce environmental pollution, lower costs, and simplify purification processes.
A regioselective, solvent-free multicomponent synthesis of piperidinones has been reported, highlighting the potential for constructing the piperidine scaffold without the need for a solvent. nih.gov In some cases, one of the reactants can act as the solvent, further simplifying the reaction setup. For example, in the Pd-catalyzed synthesis of arylpiperazines, piperazine (B1678402) itself can be used as the solvent. x-mol.com These solvent-free approaches offer a more environmentally benign route to piperidine derivatives. youtube.com
Advanced Spectroscopic and Crystallographic Elucidation of Piperidin 3 Yl Methyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. ycdehongchem.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural assignment of (Piperidin-3-yl)methyl acetate (B1210297) can be achieved.
Detailed ¹H NMR Spectral Analysis of (Piperidin-3-yl)methyl Acetate and Related Compounds
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the methylene bridge (-CH₂-), the acetate methyl group (-CH₃), and the amine proton (-NH-).
The chemical shifts (δ) of protons on a piperidine ring are influenced by their position relative to the nitrogen atom. ycdehongchem.com Protons on the α-carbons (C2 and C6), adjacent to the nitrogen, are deshielded and typically resonate downfield, in the range of 2.5-3.5 ppm. ycdehongchem.com The remaining ring protons (at C3, C4, and C5) appear further upfield. The substituent at the C3 position introduces diastereotopicity, leading to complex splitting patterns for the ring protons.
The protons of the acetate group are readily identifiable. The methyl protons (-COCH₃) are expected to appear as a sharp singlet around 2.1 ppm, a characteristic chemical shift for acetate methyl groups. researchgate.net The methylene protons (-OCH₂-) connecting the piperidine ring to the acetate group would likely appear as a doublet, with its chemical shift influenced by the electronegative oxygen atom.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale & Supporting Evidence |
|---|---|---|---|
| -NH | Variable (broad singlet) | bs | Amine proton chemical shift is concentration and solvent dependent; often appears as a broad signal. |
| H2, H6 (α-protons) | ~2.5 - 3.2 | m | Adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift. ycdehongchem.comchemicalbook.com |
| -O-CH₂- | ~4.0 - 4.2 | d | Deshielded by the adjacent oxygen atom of the ester group. |
| -CO-CH₃ | ~2.0 - 2.1 | s | Characteristic region for acetyl methyl protons. researchgate.net |
| H3, H4, H5 | ~1.2 - 1.9 | m | These methylene and methine protons of the piperidine ring are in a more shielded, aliphatic environment. chemicalbook.com |
Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet, bs = broad singlet.
¹³C NMR Spectroscopic Characterization and Chemical Shift Assignments
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature. In this compound, seven distinct carbon signals are anticipated.
The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 170-175 ppm region. The carbons of the piperidine ring (C2-C6) show characteristic shifts influenced by the nitrogen atom. acs.orgresearchgate.net The α-carbons (C2, C6) are generally found around 45-55 ppm, while the β- and γ-carbons (C3, C5, and C4) resonate at higher fields (ca. 20-40 ppm). chemicalbook.com The carbon of the methylene bridge (-OCH₂-) is expected around 60-70 ppm due to the deshielding effect of the attached oxygen. The methyl carbon of the acetate group is the most shielded, appearing around 20-25 ppm.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |
|---|---|---|
| C=O (Ester Carbonyl) | ~171.0 | Characteristic chemical shift for an ester carbonyl carbon. rsc.org |
| -O-CH₂- | ~66.0 | Carbon attached to the electronegative oxygen of the ester. |
| C2, C6 (α-carbons) | ~46.0, ~47.0 | Carbons adjacent to the nitrogen atom in a piperidine ring. chemicalbook.com |
| C3 | ~35.0 | Substituted carbon of the piperidine ring. |
| C4, C5 | ~25.0, ~26.0 | β and γ carbons relative to the nitrogen in the piperidine ring. chemicalbook.com |
| -CO-CH₃ | ~21.0 | Methyl carbon of the acetate group. rsc.org |
Note: Predicted values are based on data from piperidine and related ester compounds. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry Determination
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments is employed. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would establish the connectivity of the piperidine ring protons, showing cross-peaks between adjacent protons (e.g., H2 with H3, H3 with H4, etc.). It would also show a correlation between the C3 proton and the methylene protons of the side chain. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It is used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.0 ppm would show a cross-peak to the carbon signal at ~21.0 ppm, confirming their assignment as the acetate -CH₃ group. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. science.govresearchgate.net This is crucial for piecing together the molecular structure. Key expected correlations include:
A cross-peak between the acetate methyl protons (~2.0 ppm) and the carbonyl carbon (~171.0 ppm).
Correlations between the methylene protons (-OCH₂-) and both the carbonyl carbon and the C3 carbon of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and relative stereochemistry. researchgate.net For this compound, NOESY can help determine the preferred conformation of the piperidine ring (chair) and the orientation of the substituent at C3 (axial vs. equatorial) by observing spatial correlations between the C3 proton and other ring protons (e.g., axial-axial or axial-equatorial correlations).
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations within the Molecule
The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its primary functional groups: the secondary amine (N-H), the ester (C=O and C-O), and aliphatic C-H bonds.
N-H Stretch: A moderate, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine N-H stretching vibration.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and methyl/methylene groups.
C=O Stretch (Ester): This is one of the most intense and characteristic bands in the IR spectrum. For an aliphatic acetate ester, a strong, sharp absorption is expected around 1735-1750 cm⁻¹. nih.gov The exact position can be influenced by the molecular environment. chem-soc.si
C-O Stretch (Ester): The C-O stretching vibrations of the ester group typically produce strong bands in the 1000-1300 cm⁻¹ region.
Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Note: Predicted values are based on typical functional group frequencies.
Conformational Analysis via Vibrational Fingerprint Regions
The region of the vibrational spectrum below 1500 cm⁻¹ is known as the "fingerprint region." This area contains a complex pattern of overlapping signals from various bending and stretching vibrations (e.g., C-C stretches, C-H bends, C-N stretches). While individual assignments are difficult, this region is unique for every molecule and highly sensitive to its specific conformation.
For this compound, the piperidine ring is expected to adopt a chair conformation. The substituent at the C3 position can be either axial or equatorial, and these two conformers will have distinct vibrational spectra in the fingerprint region. By comparing the experimental FT-IR and Raman spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for both the axial and equatorial conformers, the dominant conformation in the solid state or in solution can be determined. acs.org This analysis provides crucial insights into the molecule's preferred three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is established as C8H15NO2.
The theoretical exact mass of the protonated molecule [M+H]+ can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value serves as a benchmark for comparison with experimental data.
Table 1: Theoretical Exact Mass Calculation for [C8H15NO2+H]+
| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon-12 | 8 | 12.000000 | 96.000000 |
| Hydrogen-1 | 16 | 1.007825 | 16.125200 |
| Nitrogen-14 | 1 | 14.003074 | 14.003074 |
| Oxygen-16 | 2 | 15.994915 | 31.989830 |
| Total (Calculated Exact Mass of [M+H]+) | | | 158.123104 |
In a typical HRMS experiment, a measured m/z value for the protonated this compound that falls within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of 158.1231 Da would provide strong evidence to confirm the molecular formula C8H15NO2. While specific experimental HRMS data for this compound is not publicly available, this theoretical value provides the basis for its identification.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Parameters
While a crystal structure for this compound has not been reported in publicly accessible crystallographic databases, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.
For a molecule like this compound, which possesses a chiral center at the C3 position of the piperidine ring, X-ray crystallography of a single enantiomer or a resolved crystalline conglomerate would determine its absolute stereochemistry (R or S).
Table 2: Hypothetical Crystallographic and Data Collection Parameters for this compound
| Parameter | Example Value |
|---|---|
| Empirical formula | C8H15NO2 |
| Formula weight | 157.21 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.5 |
| c (Å) | ~15.0 |
| β (°) | ~105 |
| Volume (ų) | ~850 |
| Z | 4 |
The crystal packing of this compound would be dictated by various intermolecular forces. The presence of the secondary amine (N-H) group allows for the formation of hydrogen bonds, which are strong directional interactions. The ester group's carbonyl oxygen is a potential hydrogen bond acceptor.
The six-membered piperidine ring is conformationally flexible, with the chair conformation being the most stable and prevalent form. In the solid state, it is expected that the piperidine ring of this compound would adopt a chair conformation to minimize steric strain.
The position of the substituents on the ring would be either axial or equatorial. For the 3-substituted piperidine ring, the acetoxymethyl group at the C3 position would likely favor an equatorial orientation to reduce steric hindrance with the axial hydrogens on the ring. The puckering parameters of the ring, calculated from the crystallographic data, would quantitatively describe the exact nature of the chair conformation.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry of Piperidin 3 Yl Methyl Acetate
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the molecular properties of organic compounds like (Piperidin-3-yl)methyl acetate (B1210297). DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for determining molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties in a gaseous phase or with solvation models. nih.gov
Geometry Optimization and Conformational Landscapes of (Piperidin-3-yl)methyl Acetate
The first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the conformational preferences of the piperidine (B6355638) ring and the orientation of its substituent.
The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. nih.govresearchgate.net Computational studies on similar piperidine derivatives confirm that the chair form is the energetic minimum. nih.gov The primary conformational question for this compound is the orientation of the methyl acetate substituent at the C3 position, which can be either axial or equatorial.
Equatorial Conformer: The substituent is positioned along the equator of the ring, generally a more stable position for larger groups to avoid steric clashes.
Axial Conformer: The substituent is positioned perpendicular to the plane of the ring, which can lead to unfavorable 1,3-diaxial interactions with the axial hydrogens at the C5 and C1 positions.
DFT calculations are used to optimize both conformers and calculate their relative energies. The energy difference between the equatorial and axial forms indicates the conformational preference. For most substituted piperidines, the equatorial conformer is significantly lower in energy and thus the predominant form at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |
|---|---|---|---|
| Equatorial-Chair | 0.00 (Reference) | ~180 (trans) | >95% |
| Axial-Chair | >2.0 | ~60 (gauche) | <5% |
| Twist-Boat | >5.0 | Variable | <1% |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic behavior and chemical reactivity. nih.gov
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the regions of highest electron density, such as the lone pair of the piperidine nitrogen atom and the oxygen atoms of the acetate group.
LUMO: Represents the ability to accept an electron. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the acetate moiety, which is a common electron-accepting site.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govmdpi.com DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the molecule's electronic stability and reactivity profile. researchgate.net
| Parameter | Formula | Significance | Typical Value Range (eV) |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.0 to -7.5 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.5 to 1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.0 to 7.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.5 to 3.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | 3.0 to 3.5 |
Molecular Electrostatic Potential (MESP) Surface Analysis to Elucidate Reactive Sites
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. uni-muenchen.de This technique is invaluable for predicting how a molecule will interact with other chemical species, particularly identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net
The MESP map is color-coded to indicate different potential regions:
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for attack by electrophiles. For this compound, such regions would be concentrated around the carbonyl oxygen of the acetate group and, to a lesser extent, the nitrogen atom of the piperidine ring.
Blue/Green Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to attack by nucleophiles. The hydrogen atom attached to the piperidine nitrogen (N-H) would be a prominent positive site, making it a potential hydrogen bond donor.
By analyzing the MESP surface, one can predict the molecule's intermolecular interaction patterns and reactive behavior without performing a reaction. researchgate.net
Non-covalent Interaction (NCI) Analysis for Supramolecular Assembly Prediction
While covalent bonds define the molecule itself, non-covalent interactions (NCIs) dictate how molecules interact with each other to form larger assemblies, such as crystals or biological complexes. NCI analysis, often visualized using techniques like Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, identifies and characterizes these weaker interactions. nih.govbohrium.com
For this compound, the most significant non-covalent interactions would include:
Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the acetate group can act as a hydrogen bond acceptor. These interactions are among the strongest NCIs and would be a primary driver in the molecule's crystal packing.
Computational NCI analysis can map these interaction regions, providing a detailed picture of the forces that govern the molecule's solid-state structure and its potential to bind to biological targets.
Computational Spectroscopic Prediction and Validation with Experimental Data
Computational methods are frequently used to simulate molecular spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra. These theoretical predictions can be compared with experimental data to confirm the molecule's structure and validate the accuracy of the computational model. researchgate.net
Simulated NMR Chemical Shifts and Vibrational Frequencies
DFT calculations can accurately predict the magnetic shielding tensors of atomic nuclei, which are then converted into NMR chemical shifts (δ). nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. By comparing these calculated shifts with experimental data, each peak can be unambiguously assigned to a specific proton or carbon atom in the molecule. This is particularly useful for complex spin systems within the piperidine ring. researchgate.net
Similarly, computational frequency calculations can predict the molecule's vibrational modes. The resulting theoretical infrared (IR) and Raman spectra show absorption bands corresponding to specific bond stretches, bends, and torsions (e.g., C=O stretch, N-H stretch, C-H bends). researchgate.net Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net
| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm-1) or Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| Vibrational Frequencies (IR) | N-H | ~3300-3400 | Stretching |
| C-H (aliphatic) | ~2850-2980 | Stretching | |
| C=O (ester) | ~1735 | Stretching | |
| 13C NMR | C=O (ester) | ~170-175 | Carbonyl Carbon |
| Piperidine Carbons | ~25-60 | Ring Carbons | |
| O-CH3 | ~50-55 | Methyl Carbon | |
| 1H NMR | N-H | Variable (broad) | Amine Proton |
| Piperidine Protons | ~1.5-3.5 | Ring Protons | |
| O-CH3 | ~3.6-3.8 | Methyl Protons |
Quantitative Comparison of Theoretical Data with Experimental Observations
A cornerstone of modern computational chemistry is the validation of theoretical models against experimental data. This process typically involves calculating various molecular properties and comparing them to values obtained through empirical measurements. For a molecule like this compound, such a comparison would ideally involve:
Structural Parameters: Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography or gas-phase electron diffraction. However, no such experimental structural data for this compound is currently available in the public domain.
Spectroscopic Data: Computational methods are routinely used to predict spectroscopic properties. For instance, theoretical vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be benchmarked against experimental NMR data. The absence of published experimental spectra alongside corresponding theoretical calculations for this compound precludes any quantitative comparison.
Table 1: Illustrative (Hypothetical) Data Table for Quantitative Comparison
| Parameter | Theoretical Value (Method) | Experimental Value | % Difference |
| Bond Lengths (Å) | |||
| C=O | Data not available | Data not available | N/A |
| C-O (ester) | Data not available | Data not available | N/A |
| N-C (ring) | Data not available | Data not available | N/A |
| ¹H NMR Chemical Shift (ppm) | |||
| Piperidine CH₂ | Data not available | Data not available | N/A |
| Acetate CH₃ | Data not available | Data not available | N/A |
| Vibrational Frequency (cm⁻¹) | |||
| C=O stretch | Data not available | Data not available | N/A |
This table is for illustrative purposes only, as no actual data could be located for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into:
Conformational Flexibility: The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. The orientation of the methyl acetate substituent (axial vs. equatorial) would also be a key factor. MD simulations could map the conformational landscape of the molecule, identify the most stable conformers, and calculate the energy barriers between them.
Solvation Effects: The behavior of this compound in different solvents is crucial for understanding its reactivity and transport properties. MD simulations can model the interactions between the solute and solvent molecules, providing information on the structure of the solvation shell, hydrogen bonding networks, and the free energy of solvation.
Table 2: Potential Areas of Investigation via Molecular Dynamics Simulations
| Simulation Focus | Key Properties to Investigate | Potential Insights |
| Conformational Analysis | Dihedral angle distributions, Root Mean Square Deviation (RMSD), Potential energy surfaces | Identification of dominant conformers, conformational transition pathways, and flexibility of the methyl acetate side chain. |
| Solvation in Water | Radial distribution functions, Hydrogen bond analysis, Solvation free energy | Understanding of how water molecules arrange around the polar and non-polar regions of the molecule. |
| Solvation in Organic Solvents | Solvent-solute interaction energies, Diffusion coefficients | Insights into solubility and partitioning behavior in different chemical environments. |
This table outlines potential research directions, as no specific MD simulation studies for this compound have been published.
Chemical Reactivity and Reaction Mechanisms of Piperidin 3 Yl Methyl Acetate
Kinetics and Mechanism of Ester Hydrolysis for Acetate (B1210297) Moiety
The acetate moiety of (Piperidin-3-yl)methyl acetate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process results in the formation of (piperidin-3-yl)methanol and acetic acid.
Acid-Catalyzed Hydrolysis: In an acidic medium, the mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst. The kinetics of acid-catalyzed ester hydrolysis are generally first-order in the ester and first-order in the acid catalyst. egyankosh.ac.in
The rate of hydrolysis can be influenced by intramolecular factors, such as the protonation state of the nearby piperidine (B6355638) nitrogen. nih.gov The protonation of the nitrogen atom under acidic conditions can affect the electronic environment of the ester group, potentially influencing the reaction rate. Studies on similar compounds, such as α-amino acid esters, have provided insights into the activation parameters and the role of solvent interactions in the hydrolysis process. africaresearchconnects.com For instance, research on the hydrolysis of methyl DL-α-phenyl-2-piperidylacetate proposed a mechanism involving the attack of the ester by a catalyst, followed by subsequent hydrolysis. researchgate.net
A general representation of the hydrolysis reaction is shown below:
| Reaction Type | Reagents | Products |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | (Piperidin-3-yl)methanol, Sodium Acetate |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | (Piperidin-3-yl)methanol, Acetic Acid |
Reactions at the Piperidine Nitrogen Atom (e.g., N-alkylation, N-acylation, quaternization)
The lone pair of electrons on the secondary amine nitrogen of the piperidine ring makes it a nucleophilic center, readily participating in various reactions.
N-Alkylation: N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable electrophile. This reaction follows an SN2 mechanism, resulting in the formation of a tertiary amine. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents at the nitrogen atom.
N-Acylation: N-acylation occurs when this compound reacts with an acylating agent, such as an acid chloride or an anhydride (B1165640). This reaction forms an N-acylpiperidine derivative (an amide). The kinetics of N-acylation of piperidine with various esters have been studied, showing that the reaction rates are influenced by the structure of the ester's leaving group. butlerov.com
Quaternization: Quaternization is the process of further alkylating the nitrogen atom of the N-alkylated tertiary amine to form a quaternary ammonium (B1175870) salt. researchgate.netnih.gov This reaction, often referred to as the Menshutkin reaction, involves treating the tertiary amine with an alkyl halide. researchgate.net The rate and stereoselectivity of N-quaternization of substituted piperidines can be complex and are influenced by steric and electronic factors. researchgate.netmdpi.com
Below is a table summarizing these reactions at the piperidine nitrogen:
Interactive Data Table: Reactions at the Piperidine Nitrogen| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-(piperidin-3-yl)methyl acetate |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-(piperidin-3-yl)methyl acetate |
Reactions at the Piperidine Ring Carbon Atoms (e.g., α-carbon reactivity, stereochemical inversion)
Reactions can also occur at the carbon atoms of the piperidine ring, particularly at the α-carbons (C2 and C6) adjacent to the nitrogen atom.
α-Carbon Reactivity: The α-C-H bonds in N-alkyl piperidines can be functionalized through the formation of an iminium ion intermediate. acs.org The Polonovski-Potier reaction, for instance, involves the treatment of a tertiary amine N-oxide with an acylating agent like trifluoroacetic anhydride (TFAA) to generate an iminium ion, which can then be attacked by nucleophiles. acs.org This allows for the selective introduction of substituents at the α-position of the piperidine ring. Direct lithiation of N-protected piperidines, followed by trapping with an electrophile, is another method to achieve functionalization at the α-carbon. whiterose.ac.uk
Reactivity at the C3 Position: Direct functionalization at the C3 position of an existing piperidine ring is challenging but can be achieved through various synthetic strategies. One approach involves the generation of an enamine or an enamide anion from a piperidine derivative, which can then be alkylated. odu.edu For example, piperidine can be converted to an enamine, which then undergoes regioselective alkylation at the 3-position. odu.edu
Stereochemical Inversion: For chiral 3-substituted piperidines, stereochemical inversion at the C3 position can be a relevant transformation. Base-mediated epimerization is a common method to invert the stereochemistry at a carbon atom adjacent to a carbonyl group or other activating group. whiterose.ac.uk While this compound itself does not have a stereocenter at C3 that can be readily epimerized under standard basic conditions, synthetic precursors or derivatives might undergo such transformations. Ring-expansion reactions of prolinols can lead to 3-substituted piperidines, and the stereochemical outcome can be controlled. nih.gov
Catalytic Transformations Involving this compound as a Substrate or Ligand
The structural features of this compound allow it to be used as both a substrate and a ligand in catalytic transformations.
As a Substrate: The piperidine ring is a common target for catalytic hydrogenation. If derived from a pyridine (B92270) precursor, the final step is often the reduction of the aromatic ring, which can be achieved using various catalysts like rhodium, palladium, or platinum under hydrogen pressure. nih.govorganic-chemistry.org Furthermore, catalytic methods can be employed to functionalize the C-H bonds of the piperidine ring.
As a Ligand: The nitrogen atom in the piperidine ring can act as a Lewis base, coordinating to transition metals to form metal complexes. These complexes can then be utilized as catalysts in various organic reactions. For example, palladium complexes bearing piperidine-based ligands have been used in cross-coupling reactions. The specific structure of this compound, with its ester-containing side chain, could modulate the steric and electronic properties of the resulting catalyst, potentially influencing its activity and selectivity.
Mechanistic Investigations of its Formation in Specific Synthetic Pathways
The synthesis of 3-substituted piperidines like this compound can be accomplished through several strategic approaches, each with its own reaction mechanism.
Hydrogenation of Pyridine Precursors: A prevalent method for synthesizing piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. nih.govorganic-chemistry.org For this compound, the synthesis would start with 3-(acetoxymethyl)pyridine. The mechanism involves the adsorption of the pyridine onto the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C), followed by the stepwise addition of hydrogen atoms to the aromatic ring until it is fully saturated. This method often yields the cis-isomer diastereoselectively. whiterose.ac.uk
Intramolecular Cyclization: Another major route involves the intramolecular cyclization of a linear precursor containing both the nitrogen atom and the required carbon chain. nih.gov For example, an appropriately substituted pentenylamine can undergo metal-catalyzed intramolecular amination to form the piperidine ring. nih.gov The mechanism of these reactions often involves the coordination of the metal catalyst to the alkene and the amine, followed by nucleophilic attack of the nitrogen onto the activated double bond.
Ring Expansion Reactions: Optically active 3-substituted piperidines can be synthesized via the ring expansion of smaller rings, such as prolinol derivatives. nih.gov This transformation typically proceeds through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile. The regioselectivity of the nucleophilic attack determines the substitution pattern on the resulting piperidine ring. nih.gov
Summary of Synthetic Approaches
| Synthetic Strategy | Key Intermediate/Precursor | Key Mechanistic Step |
| Pyridine Hydrogenation | 3-(Acetoxymethyl)pyridine | Heterogeneous catalytic addition of H₂ |
| Intramolecular Cyclization | Substituted pentenylamine | Metal-catalyzed intramolecular amination |
| Ring Expansion | Substituted prolinol | Formation and nucleophilic opening of an aziridinium ion |
Design and Synthesis of Derivatives and Analogs of Piperidin 3 Yl Methyl Acetate
Structural Modifications of the Acetate (B1210297) Moiety (e.g., varying alkyl chain length, introduction of different ester functionalities)
The ester functionality of (piperidin-3-yl)methyl acetate is a prime target for modification, allowing for the introduction of diverse physicochemical properties. These modifications are typically achieved through the esterification of the parent alcohol, (piperidin-3-yl)methanol. Standard organic synthesis protocols can be employed to vary the ester group, from simple alkyl chains to more complex functionalities.
A common and effective method for synthesizing a variety of esters is the acylation of the alcohol with an appropriate acyl chloride or acid anhydride (B1165640). iiste.orgorganic-chemistry.org This reaction is often facilitated by a base, such as an amine (e.g., triethylamine (B128534), DMAP) or in some cases, can proceed under catalyst-free conditions. iiste.orgorganic-chemistry.org For instance, reacting (piperidin-3-yl)methanol with different acyl chlorides (R-COCl) in an appropriate solvent yields a library of esters with varying alkyl or aryl side chains (R).
Key synthetic approaches include:
Reaction with Acyl Chlorides: This is a highly reactive method that proceeds readily. For example, treatment of (piperidin-3-yl)methanol with propionyl chloride would yield (piperidin-3-yl)methyl propanoate, while benzoyl chloride would produce (piperidin-3-yl)methyl benzoate. organic-chemistry.orgsciencemadness.org
Reaction with Acid Anhydrides: In this approach, (piperidin-3-yl)methanol reacts with an acid anhydride, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) or a Lewis acid, to form the desired ester. organic-chemistry.org This method is particularly useful as it avoids the generation of corrosive HCl gas, which is a byproduct of the acyl chloride method. iiste.org
Oxidative Cross-Esterification: Modern methods allow for the direct conversion of two different alcohols into an ester. One alcohol is oxidized in situ to the corresponding acyl chloride, which then reacts with the second alcohol. researchgate.net This metal-free approach, using reagents like trichloroisocyanuric acid, offers a streamlined synthesis for complex esters. researchgate.net
These methods allow for the synthesis of a diverse range of ester derivatives, as detailed in the table below.
| Derivative Name | R Group | Acylating Agent | Synthetic Method |
| (Piperidin-3-yl)methyl propanoate | Ethyl | Propionyl chloride | Acylation |
| (Piperidin-3-yl)methyl butanoate | Propyl | Butyryl chloride | Acylation |
| (Piperidin-3-yl)methyl benzoate | Phenyl | Benzoyl chloride | Acylation |
| (Piperidin-3-yl)methyl phenylacetate | Benzyl | Phenylacetyl chloride | Acylation |
| (Piperidin-3-yl)methyl pivalate | tert-Butyl | Pivaloyl chloride | Acylation |
Substitutions on the Piperidine (B6355638) Ring (e.g., alkyl, aryl, heteroatom substitution at various positions)
Modifying the piperidine ring itself is a fundamental strategy for creating analogs with distinct properties. Substituents can be introduced at the nitrogen atom (N1) or at any of the carbon atoms (C2 through C6). These substitutions can influence the molecule's conformation, basicity, and steric profile, which are critical for its interactions with biological targets.
N-Substitution: The secondary amine of the piperidine ring is readily functionalized.
N-Alkylation and N-Arylation: Standard procedures such as reductive amination or nucleophilic substitution with alkyl or aryl halides are commonly employed to introduce a wide range of substituents at the nitrogen atom. unisi.itnih.gov
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form amides. researchgate.net For example, N-acylation of methyl 4-(phenylamino)piperidine-4-carboxylate with propionyl chloride is a key step in the synthesis of certain fentanyl analogues. researchgate.net
C-Substitution: Introducing substituents onto the carbon framework of the piperidine ring often requires more complex synthetic strategies.
From Substituted Pyridines: A prevalent method involves the hydrogenation of a pre-functionalized pyridine (B92270) ring. This approach allows for the synthesis of a wide array of substituted piperidines. nih.gov
Direct C-H Functionalization: Modern techniques enable the direct, catalyst-controlled functionalization of C-H bonds. For instance, rhodium-catalyzed reactions can achieve regioselective and diastereoselective C2 functionalization of N-protected piperidines. whiterose.ac.uk
Cyclization Strategies: Aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds can yield trans-2-substituted-4-halopiperidines. google.com
The following table summarizes various substitution patterns and the synthetic methods used.
| Position | Substituent Type | Example Substituent | General Synthetic Method |
| N1 | Alkyl | Methyl, Benzyl | Reductive Amination, Alkylation |
| N1 | Acyl | Acetyl, Propionyl | Acylation with Acyl Halides |
| C2 | Alkyl | Methyl, Phenyl | Hydrogenation of Substituted Pyridines, C-H Functionalization |
| C3 | Alkyl | Methyl | Asymmetric synthesis from δ-valerolactone |
| C4 | Aryl | Phenyl | Indium-mediated reaction of 4-phenyl pyridine |
| C2, C6 | Aryl | 2'-Furyl | Condensation reactions to form piperidin-4-ones |
The synthesis of specific positional isomers of substituted piperidines is crucial for establishing structure-activity relationships. The regioselectivity of a reaction determines which isomer is formed. A systematic synthesis of all 20 regio- and diastereoisomers of methyl substituted pipecolinates (methyl piperidinecarboxylates) highlights the strategic approaches needed to access specific isomers. researchgate.netwhiterose.ac.uk
One powerful strategy begins with the hydrogenation of disubstituted pyridines, which typically yields cis-piperidines diastereoselectively. whiterose.ac.uk Subsequent base-mediated epimerization can then convert the cis-isomers into their trans-counterparts. whiterose.ac.uk For isomers that are difficult to access via this method, alternative strategies like diastereoselective lithiation and trapping can be employed. whiterose.ac.uk
For example, the synthesis of positional analogues of methylphenidate demonstrates catalyst-controlled C-H functionalization to achieve regioselectivity: whiterose.ac.uk
C2-functionalization is often electronically favored but can be sterically hindered. Rhodium catalysts have been developed to overcome this and achieve high diastereoselectivity. whiterose.ac.uk
C4-functionalization can be achieved by using catalysts and N-protecting groups that sterically block the C2 position, thereby directing the reaction to the C4 position. whiterose.ac.uk
C3-functionalization is electronically disfavored. An indirect approach involving the cyclopropanation of N-Boc-tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening, has been developed to access 3-substituted analogues. whiterose.ac.uk
Characterization of these isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). High-resolution 1H and 13C NMR spectra, along with techniques like COSY, are used to determine the substitution pattern and relative stereochemistry by analyzing chemical shifts and coupling constants. nih.gov For chiral compounds, the absolute configuration can be confirmed by techniques like single-crystal X-ray diffraction or Vibrational Circular Dichroism (VCD). whiterose.ac.uksci-hub.se
The presence of one or more chiral centers in substituted piperidine derivatives means they can exist as stereoisomers (enantiomers and diastereomers). These isomers can have identical physical properties in an achiral environment but often exhibit profoundly different pharmacological and pharmacokinetic profiles in the chiral environment of a biological system. nih.gov Therefore, the stereoselective synthesis of single isomers is a critical goal.
Numerous asymmetric synthesis strategies have been developed to produce enantioenriched piperidines. sci-hub.se These include chemo-enzymatic methods, such as the dearomatization of activated pyridines, and catalyst-controlled reactions that employ chiral ligands or catalysts. sci-hub.se For instance, an asymmetric "Clip-Cycle" approach has been used to synthesize 3-spiropiperidines with high enantiomeric ratios (er up to 96:4) using a chiral phosphoric acid catalyst. sci-hub.se
The characterization of these stereoisomers and the study of their chiroptical properties are performed using specialized techniques:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and study its conformation in solution. nih.govrsc.org The introduction of a piperidine unit into a peptide chain, for example, has been shown to influence the CD sign, indicating a change in the ground-state chirality. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It is a powerful tool for determining the absolute configuration of chiral molecules in solution, often by comparing the experimental spectrum to one calculated using density functional theory (DFT). sci-hub.semdpi.com This method has been successfully used to verify the absolute configuration of stereo-enriched piperidines. sci-hub.se
Circularly Polarized Luminescence (CPL): For fluorescent chiral molecules, CPL measures the differential emission of left- and right-circularly polarized light, providing information about the chirality of the molecule in its excited state. nih.gov
These techniques are essential for confirming the success of an asymmetric synthesis and for understanding how stereochemistry influences molecular properties.
Incorporation of this compound Scaffold into Complex Molecular Architectures and Scaffolds
The piperidine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. sci-hub.se Incorporating the this compound scaffold into more rigid and three-dimensional structures, such as spirocyclic or fused systems, is a strategy to explore new areas of chemical space and develop novel intellectual property. sci-hub.se
Spirocyclic Piperidines (Spiropiperidines): Spirocycles are compounds containing two rings that share a single atom. The synthesis of spiropiperidines, particularly 3-spiropiperidines, involves creating a new ring fused at the C3 position of a pre-existing piperidine or, conversely, forming the piperidine ring onto a pre-existing carbocycle or heterocycle. nih.gov
Synthetic strategies to form 3-spiropiperidines include:
Intramolecular Cyclizations: A variety of intramolecular reactions can be used, such as palladium-catalyzed α-arylation, samarium(II)-mediated aldol cyclizations, and intramolecular Mitsunobu reactions. nih.gov
Aza-Michael Cyclization: An intramolecular asymmetric aza-Michael reaction, promoted by a chiral catalyst, can form the piperidine ring onto a pre-formed carbocycle, yielding enantioenriched 3-spiropiperidines. sci-hub.se
Prins/Ene Cascade Process: The reaction between a diene and an aromatic aldehyde can proceed under mild conditions to generate a 3-spiropiperidine structure. nih.gov
These complex architectures are conformationally rigid, which can be advantageous in drug design as it pre-organizes functional groups for optimal interaction with a biological target. sci-hub.se
Synthesis of Piperidine-Containing Hybrid Structures and Conjugates
Hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. The this compound scaffold can be readily incorporated into such hybrid structures.
A common strategy is to link the piperidine core to another heterocyclic system. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized by reacting N-Boc protected piperidine precursors with hydrazines. whiterose.ac.uk This approach combines the structural features of both piperidine and pyrazole rings, creating novel heterocyclic amino acid building blocks.
Conjugation with other bioactive molecules, such as amino acids or peptides, is another powerful strategy. iiste.orgresearchgate.net The conjugation of small bioactive molecules to peptides is a successful method for developing new therapeutic leads with enhanced properties like stability, solubility, and cell permeability. iiste.orgresearchgate.net The piperidine moiety can be incorporated into these conjugates. For instance, piperic acid (derived from piperine (B192125), which contains a piperidine ring) has been conjugated to amino acid methyl esters to produce compounds with significant biological activity. These synthetic strategies allow for the creation of novel molecular entities that combine the desirable features of the piperidine scaffold with those of other important chemical motifs.
Q & A
Q. How to resolve discrepancies in reported hydrolysis rates of this compound derivatives?
- Answer: Discrepancies arise from solvent polarity, temperature, or catalyst presence. Standardize conditions:
- Solvent: Use anhydrous DMF or THF to minimize unintended hydrolysis .
- Catalysts: Avoid trace acids/bases; employ chelating agents (EDTA) to neutralize metal ions .
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate rate constants across temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
